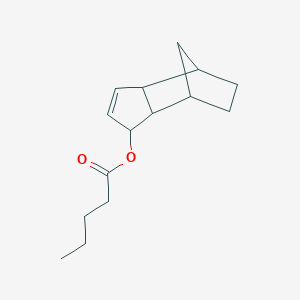![molecular formula C20H18N2 B14288359 4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile CAS No. 122099-56-3](/img/structure/B14288359.png)
4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile is an organic compound that features a complex structure combining a naphthalene ring, a benzonitrile group, and a methylamino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Naphthalen-1-ylmethylamine Intermediate: This step involves the reaction of naphthalene with formaldehyde and ammonia to form naphthalen-1-ylmethylamine.
Coupling with Benzonitrile: The naphthalen-1-ylmethylamine is then reacted with 4-formylbenzonitrile in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene Derivatives: Compounds like naphthoquinone and naphthylamine share structural similarities.
Benzonitrile Derivatives: Compounds such as 4-cyanobiphenyl and 4-cyanophenylmethane.
Uniqueness
4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile is unique due to its combination of a naphthalene ring and a benzonitrile group linked by a methylamino moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Propiedades
Número CAS |
122099-56-3 |
|---|---|
Fórmula molecular |
C20H18N2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
4-[[methyl(naphthalen-1-ylmethyl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C20H18N2/c1-22(14-17-11-9-16(13-21)10-12-17)15-19-7-4-6-18-5-2-3-8-20(18)19/h2-12H,14-15H2,1H3 |
Clave InChI |
CMPLPOBTNOQVFW-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(C=C1)C#N)CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)




